An In-depth Technical Guide on the Core Properties of 7-Tetradecenoic Acid
An In-depth Technical Guide on the Core Properties of 7-Tetradecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Tetradecenoic acid, a monounsaturated fatty acid, is a molecule of growing interest within the scientific community. Its presence in various natural sources and its potential biological activities make it a subject of investigation for applications in nutrition, biochemistry, and drug development. This technical guide provides a comprehensive overview of the core properties of 7-Tetradecenoic acid, with a focus on its physicochemical characteristics, relevant experimental protocols, and potential biological signaling pathways.
Physicochemical Properties
7-Tetradecenoic acid is a long-chain fatty acid with a single double bond located at the seventh carbon from the carboxyl group.[1] The most common isomer is the cis configuration, designated as (Z)-7-Tetradecenoic acid.[1] At room temperature, it exists as a colorless to pale yellow liquid with a characteristic fatty odor.[1] Due to its long hydrocarbon chain, it is a very hydrophobic molecule with limited solubility in water but high solubility in organic solvents.[1]
Data Presentation: Core Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (7Z)-tetradec-7-enoic acid | PubChem |
| Synonyms | cis-7-Tetradecenoic acid, (Z)-7-Tetradecenoic acid | [1] |
| CAS Number | 2430-95-7 | [1] |
| Chemical Formula | C₁₄H₂₆O₂ | [1] |
| Molecular Weight | 226.36 g/mol | [1] |
| Melting Point | Experimental data not available | |
| Boiling Point | Experimental data not available | |
| Water Solubility (Predicted) | 0.0022 g/L |
Natural Occurrence and Biosynthesis
(Z)-7-Tetradecenoic acid is found in a variety of natural sources, including certain plant and fish oils.[1] It has also been identified in microorganisms. While the specific biosynthetic pathway for 7-Tetradecenoic acid is not extensively detailed in the provided search results, fatty acid biosynthesis in most organisms involves the elongation of acetyl-CoA units, followed by desaturation to introduce double bonds.
Experimental Protocols
The following sections detail generalized methodologies for the synthesis, extraction, and analysis of 7-Tetradecenoic acid, based on established techniques for similar fatty acids.
Synthesis of (Z)-7-Tetradecenoic Acid (Representative Protocol)
A common method for the stereoselective synthesis of (Z)-alkenes is the Wittig reaction. A plausible synthetic route for (Z)-7-Tetradecenoic acid would involve the reaction of an appropriate phosphonium ylide with an aldehyde.
Methodology:
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Preparation of the Phosphonium Ylide: A heptyltriphenylphosphonium bromide salt would be prepared by reacting triphenylphosphine with 1-bromoheptane. This salt is then treated with a strong base, such as n-butyllithium or sodium hydride, in an aprotic solvent like tetrahydrofuran (THF) to generate the corresponding ylide.
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Wittig Reaction: The freshly prepared ylide is then reacted with 7-oxoheptanoic acid methyl ester in THF at low temperatures (e.g., -78 °C to room temperature).
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Work-up and Purification: The reaction mixture is quenched with a proton source (e.g., water or saturated ammonium chloride solution) and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield the methyl ester of (Z)-7-Tetradecenoic acid.
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Saponification: The purified methyl ester is then hydrolyzed to the free fatty acid by treatment with a base such as sodium hydroxide or potassium hydroxide in a mixture of water and an alcohol (e.g., methanol or ethanol), followed by acidification.
Caption: Workflow for the synthesis of (Z)-7-Tetradecenoic acid via the Wittig reaction.
Extraction and Purification from Natural Sources (General Protocol)
This protocol outlines a general procedure for the extraction of fatty acids from a biological source, such as microbial biomass.
Methodology:
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Cell Lysis and Lipid Extraction: The biomass is homogenized and subjected to a solvent extraction method, such as the Bligh-Dyer or Folch method, using a mixture of chloroform, methanol, and water. This partitions the lipids into the organic phase.
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Saponification: The extracted lipids are saponified by heating with a strong base (e.g., potassium hydroxide in ethanol) to hydrolyze triacylglycerols and other esters, yielding free fatty acids.
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Extraction of Free Fatty Acids: The mixture is acidified, and the free fatty acids are extracted into an organic solvent like hexane or diethyl ether.
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Purification: The crude fatty acid mixture can be purified using techniques such as silica gel chromatography or high-performance liquid chromatography (HPLC) to isolate 7-Tetradecenoic acid.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) (General Protocol)
GC-MS is a standard technique for the identification and quantification of fatty acids.
Methodology:
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Derivatization: The carboxylic acid group of the fatty acids is derivatized to a more volatile ester, typically a methyl ester (FAME) or another suitable derivative, to improve chromatographic separation and detection. This is often achieved by reaction with methanol in the presence of an acid or base catalyst.
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GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for FAME analysis). The oven temperature is programmed to separate the fatty acid esters based on their boiling points and polarity.
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MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer. The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio, generating a mass spectrum for each component. The identity of 7-Tetradecenoic acid methyl ester can be confirmed by comparing its retention time and mass spectrum to that of a known standard and by fragmentation pattern analysis.
Potential Biological Signaling Pathways
While direct studies on the signaling pathways specifically modulated by 7-Tetradecenoic acid are limited in the provided search results, as a fatty acid, it is plausible that it could influence general lipid-sensing pathways. Two such key pathways are the Peroxisome Proliferator-Activated Receptor (PPAR) and AMP-Activated Protein Kinase (AMPK) signaling pathways.
It is important to note that the following descriptions represent generalized fatty acid signaling pathways, and the direct interaction of 7-Tetradecenoic acid with these pathways requires further specific investigation.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. Fatty acids are natural ligands for PPARs.
Caption: Generalized pathway of PPAR activation by a fatty acid ligand.
Upon entering the cell, a fatty acid can bind to and activate a PPAR. This activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in fatty acid oxidation, adipogenesis, and inflammation, thereby regulating cellular metabolism.
AMP-Activated Protein Kinase (AMPK) Signaling
AMPK is a key cellular energy sensor that is activated under conditions of low cellular energy (high AMP/ATP ratio). It plays a crucial role in regulating metabolism to restore energy balance. Fatty acids can influence AMPK activity.
Caption: Generalized overview of how increased fatty acid levels can influence the AMPK signaling pathway.
An increase in intracellular fatty acid levels can lead to their oxidation, which in turn can affect the cellular AMP/ATP ratio. A rise in this ratio activates AMPK. Activated AMPK then works to restore cellular energy homeostasis by phosphorylating downstream targets, which results in the inhibition of anabolic (energy-consuming) pathways, such as fatty acid synthesis, and the activation of catabolic (energy-producing) pathways, such as fatty acid oxidation and glucose uptake.
Conclusion
7-Tetradecenoic acid is a monounsaturated fatty acid with defined physicochemical properties, although further experimental determination of its melting and boiling points is required. Standardized protocols for its synthesis, extraction, and analysis can be adapted from general methodologies for fatty acids. While its specific roles in cell signaling are still under investigation, its nature as a fatty acid suggests potential interactions with key metabolic regulatory pathways such as PPAR and AMPK signaling. Further research is warranted to fully elucidate the biological functions and therapeutic potential of this molecule.
